N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide
Description
This compound features a hybrid structure combining a 4,6-dimethoxy-1,3,5-triazine core and a 7-methoxybenzofuran-2-carboxamide moiety. The triazine ring is substituted with methoxy groups at positions 4 and 6, while the benzofuran component includes a methoxy group at position 7 and a carboxamide linker connected to the triazine via a methyl group. The synthesis likely involves coupling reactions between a triazine intermediate and a benzofuran derivative. For example, describes methods for synthesizing triazine-amino acid derivatives using 2-chloro-4,6-dimethoxy triazine and nucleophilic reagents under mild conditions (1,4-dioxane/water, triethylamine), which could be adapted for this compound . further supports the use of triazine-based coupling agents like DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) in amide bond formation, suggesting a plausible route for assembling the carboxamide bridge .
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5/c1-22-10-6-4-5-9-7-11(25-13(9)10)14(21)17-8-12-18-15(23-2)20-16(19-12)24-3/h4-7H,8H2,1-3H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYPEKUJCALVJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=NC(=NC(=N3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine in the presence of a suitable solvent such as tetrahydrofuran (THF). This reaction forms the intermediate 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, which can then be further reacted with 7-methoxybenzofuran-2-carboxylic acid to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine derivatives with various functional groups.
Scientific Research Applications
Research indicates that this compound exhibits various biological activities:
Anticancer Activity
- Mechanisms : The compound has been shown to induce apoptosis in cancer cells and inhibit cell proliferation through cell cycle arrest.
- Targeted Cancer Types : Significant effects have been observed against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells.
Antimicrobial Activity
- Bacterial Inhibition : The compound demonstrates antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus.
- Fungal Activity : Preliminary studies suggest potential antifungal effects.
Case Study 1: Anticancer Properties
In a study published in Biointerface Research, researchers synthesized several benzofurancarboxamide derivatives, including N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide. The study found that these compounds exhibited significant cytotoxicity against HepG2 cells, with IC50 values indicating effective concentration levels for inducing apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Effects
Another investigation focused on the antimicrobial properties of the compound against common bacterial strains. The results indicated that the compound inhibited bacterial growth effectively at concentrations as low as 10 μg/mL. This suggests its potential as an antibacterial agent in therapeutic applications .
Mechanism of Action
The mechanism of action of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide involves the activation of carboxylic acids to form reactive intermediates that can undergo nucleophilic attack. This process is facilitated by the triazine ring, which acts as an electron-withdrawing group, enhancing the reactivity of the carboxylic acid . The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular proteins and enzymes, leading to various biochemical effects.
Comparison with Similar Compounds
Structural Analogues: Triazine-Based Herbicides
Several triazine-containing herbicides share structural similarities with the target compound but differ in substituents and functional groups:
- Cinosulfuron (ISO name): Features a 4,6-dimethoxy-1,3,5-triazinyl group linked to a sulfonamide and 2-(2-methoxyethoxy)benzene. Unlike the target compound, it lacks the benzofuran moiety and instead incorporates a sulfonylurea bridge, which is critical for its herbicidal activity via acetolactate synthase inhibition .
- Metsulfuron-methyl : Contains a 4-methoxy-6-methyl-1,3,5-triazinyl group connected to a sulfonamide and methyl benzoate. The methyl group on the triazine and sulfonamide functionality distinguish it from the target compound’s carboxamide and benzofuran components .
Key Differences :
- Functional Groups: The target compound’s benzofuran-carboxamide structure contrasts with the sulfonylurea or sulfonamide bridges in herbicides like cinosulfuron and metsulfuron-methyl. This difference likely alters biological targets and mechanisms of action.
- Synthetic Routes : While triazine intermediates are common (e.g., 2-chloro-4,6-dimethoxy triazine in ), the coupling reagents diverge. Sulfonylurea herbicides typically employ sulfonamide-forming steps, whereas the target compound’s synthesis may involve carboxamide-specific agents like EDCI (as seen in benzofuran syntheses in ) .
Benzofuran Derivatives
Compounds such as N-Methoxy-7-(4-methoxybenzyl)-N-methyl-benzofuran-2-carboxamide () share the benzofuran-carboxamide backbone but lack the triazine component. These derivatives are synthesized via coupling reactions (e.g., EDCI-mediated amidation) and exhibit molecular weights and purity profiles (89–95%) comparable to the target compound . The addition of the triazine moiety in the target compound may enhance hydrophilicity or enable interactions with triazine-specific biological targets.
Biological Activity
N-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and reviews.
Chemical Structure and Properties
The compound features a complex structure that integrates a triazine core with benzofuran and methoxy substituents. The triazine ring enhances the compound's solubility and reactivity, while the benzofuran moiety contributes to its pharmacological properties.
| Component | Description |
|---|---|
| Triazine Core | A six-membered aromatic heterocyclic compound containing three nitrogen atoms. |
| Benzofuran | A bicyclic compound that contributes to the biological activity. |
| Methoxy Groups | Enhance solubility and influence biological interactions. |
Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, derivatives of triazine have shown significant activity against various viral strains:
- Adenovirus Type 7 : Exhibited a reduction of 56.7% in viral particles.
- Rotavirus Wa Strain : Achieved a 70% reduction in contagious particles.
These findings suggest that the compound may possess similar antiviral properties through mechanisms involving inhibition of viral replication or entry into host cells .
Anticancer Activity
The compound's structural components may also contribute to anticancer activities. Studies on related triazine derivatives have demonstrated cytotoxic effects against several cancer cell lines. For example:
- In vitro studies show that certain triazines inhibit cell proliferation in breast cancer and leukemia cell lines.
- Mechanism of Action : Proposed mechanisms include induction of apoptosis and cell cycle arrest.
Case Studies
Several case studies provide insights into the biological efficacy of compounds within this chemical class:
-
Study on Triazine Derivatives :
- Conducted by researchers investigating the effects of various substituted triazines on cancer cell lines.
- Results indicated that specific substitutions enhanced cytotoxicity significantly compared to standard treatments.
-
Antiviral Screening :
- A comprehensive screening of triazine derivatives against influenza and other viruses revealed promising candidates with IC50 values lower than established antiviral drugs.
The biological activity of this compound is thought to involve:
- Inhibition of Enzymatic Activity : Compounds targeting viral polymerases or proteases.
- Modulation of Cellular Pathways : Affecting pathways involved in cell survival and apoptosis.
Q & A
Q. What synthetic methodologies are recommended for synthesizing N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide?
- Methodological Answer : The synthesis typically involves coupling a benzofuran-2-carboxamide derivative with a functionalized triazine moiety. A general procedure includes:
Step 1 : Prepare the benzofuran core via cyclization of substituted phenols using sodium hydride in DMF (e.g., ethyl (2-carbamoyl-6-cyano-3,5-dimethoxyphenoxy) acetate cyclization ).
Step 2 : Functionalize the triazine ring with methoxy groups using nucleophilic substitution under basic conditions (e.g., 4,6-dimethoxy-1,3,5-triazine derivatives in sulfonylurea syntheses ).
Step 3 : Couple the benzofuran carboxamide with the triazine-methyl group via amide bond formation, using carbodiimide coupling agents (e.g., EDC/HOBt) .
Reaction yields and purity can be optimized by controlling stoichiometry and reaction temperature.
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., methoxy groups at δ 3.8–4.0 ppm, benzofuran aromatic protons at δ 6.5–7.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., expected [M+H] for CHNO).
- HPLC-PDA : For purity assessment (>95%) under reverse-phase conditions (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can researchers investigate the mechanistic role of the triazine and benzofuran moieties in biological activity?
- Methodological Answer :
- Targeted Enzymatic Assays : Test inhibition of acetolactate synthase (ALS), a common target for triazine-containing herbicides. Use Arabidopsis thaliana ALS enzyme and measure IC values .
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified triazine (e.g., replacing methoxy with ethoxy) or benzofuran (e.g., halogen substitution) groups. Compare bioactivity in plant growth inhibition assays .
- Computational Docking : Model interactions between the compound and ALS active sites using AutoDock Vina .
Q. How to address contradictions in reported solubility and stability data for this compound?
- Methodological Answer :
- Solubility Profiling : Test in DMSO, aqueous buffers (pH 4–9), and ethanol using nephelometry. For poor aqueous solubility, employ co-solvents (e.g., 0.1% Tween-80) .
- Stability Studies : Conduct accelerated degradation tests under UV light, heat (40–60°C), and humidity (75% RH). Monitor via HPLC to identify degradation products (e.g., demethylation of methoxy groups) .
Q. What experimental designs are effective for resolving discrepancies in its herbicidal efficacy across plant species?
- Methodological Answer :
- Cross-Species Bioassays : Compare dose-response curves in monocots (e.g., Oryza sativa) vs. dicots (e.g., Arabidopsis). Control for metabolic differences using cytochrome P450 inhibitors .
- Metabolite Profiling : Use LC-MS/MS to identify species-specific detoxification pathways (e.g., glucosylation or hydroxylation) .
Q. How to design a robust SAR study focusing on the methylene bridge between triazine and benzofuran?
- Methodological Answer :
- Analog Synthesis : Replace the methylene bridge with ethylene or carbonyl groups. Use X-ray crystallography to assess conformational flexibility .
- Biological Testing : Evaluate herbicidal activity and ALS binding affinity. Correlate structural changes with activity loss/gain to identify critical bond lengths or angles .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
